![molecular formula C11H9ClN6 B14207218 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine CAS No. 830347-32-5](/img/structure/B14207218.png)
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-B]quinoline family, known for their potential therapeutic applications, particularly in anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield and compliance with green chemistry protocols.
Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of commercially available catalysts and reagents ensures cost-effectiveness and scalability. The reaction conditions are optimized to maintain high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine involves its interaction with molecular targets such as tyrosine kinases and DNA phosphodiesterases. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and repair of DNA damage . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of these enzymes .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-B]quinoline-2,4,5-triamine: Lacks the chlorine atom at the 8-position.
8-Bromopyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a bromine atom instead of chlorine at the 8-position.
8-Methylpyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a methyl group instead of chlorine at the 8-position.
Uniqueness: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
830347-32-5 |
|---|---|
Molekularformel |
C11H9ClN6 |
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
8-chloropyrimido[4,5-b]quinoline-2,4,5-triamine |
InChI |
InChI=1S/C11H9ClN6/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H6,13,14,15,16,17,18) |
InChI-Schlüssel |
IRNZOOZZEUKRML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=C2N)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


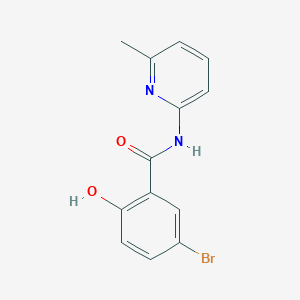
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
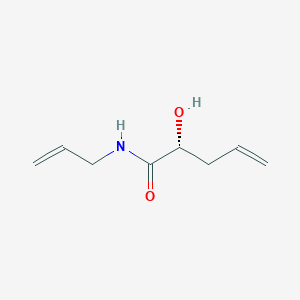


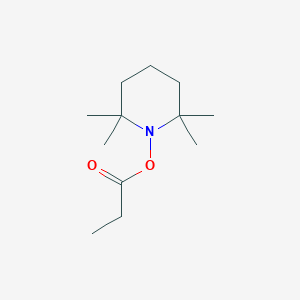
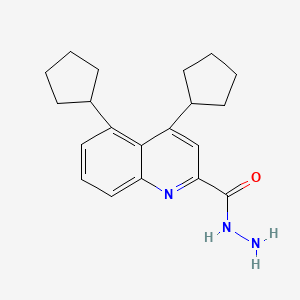
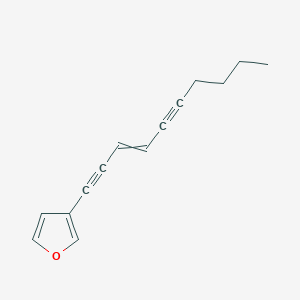
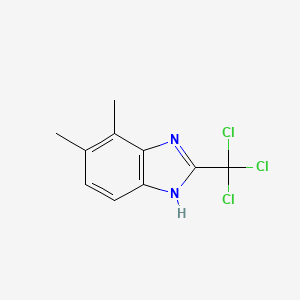
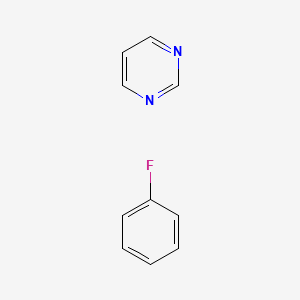
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
